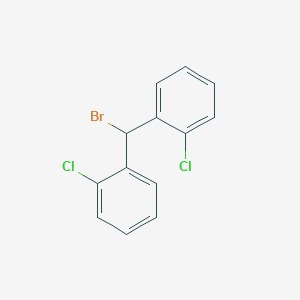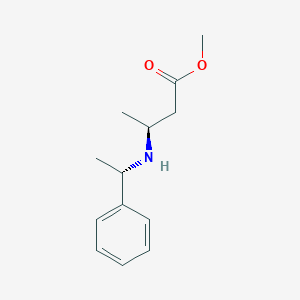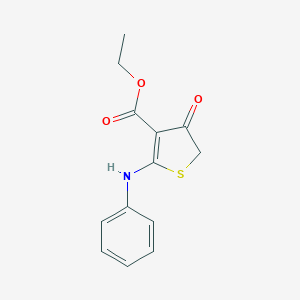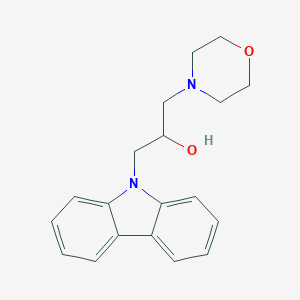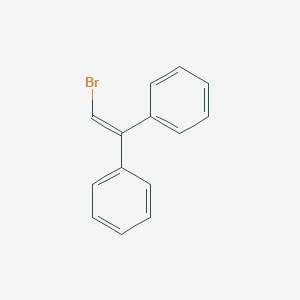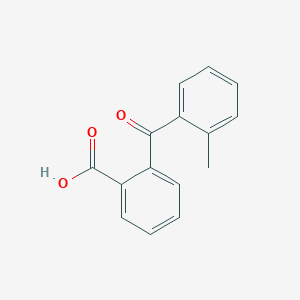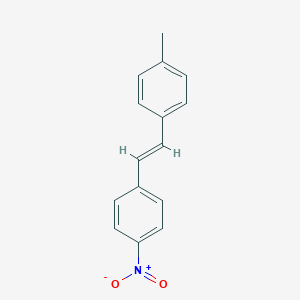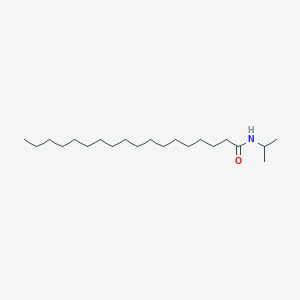
Octadecanamide, N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanamide, N-(1-methylethyl)-, also known as oleamide, is a fatty acid amide that is naturally produced in the human body. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. The purpose of
Wissenschaftliche Forschungsanwendungen
Oleamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have neuroprotective, analgesic, and sleep-inducing effects. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction. In agriculture, Octadecanamide, N-(1-methylethyl)- has been shown to have insecticidal properties, making it a potential natural pesticide. In industry, it has been studied for its lubricating properties, making it a potential replacement for synthetic lubricants.
Wirkmechanismus
Oleamide is believed to act on multiple targets in the body, including the endocannabinoid system, GABA receptors, and ion channels. It is thought to increase the activity of GABA receptors, leading to sedative and anxiolytic effects. It is also believed to inhibit the activity of ion channels, leading to analgesic effects. In addition, Octadecanamide, N-(1-methylethyl)- has been shown to increase the levels of endocannabinoids in the body, leading to neuroprotective effects.
Biochemische Und Physiologische Effekte
Oleamide has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to mood-enhancing effects. It has also been shown to decrease the levels of inflammatory cytokines, leading to anti-inflammatory effects. In addition, Octadecanamide, N-(1-methylethyl)- has been shown to increase the levels of antioxidants in the body, leading to neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Oleamide has several advantages for lab experiments, including its natural occurrence in the body, its low toxicity, and its ability to cross the blood-brain barrier. However, it also has several limitations, including its low solubility in water, which can make it difficult to administer in experiments, and its potential to degrade over time, which can affect the accuracy of results.
Zukünftige Richtungen
There are several future directions for research on Octadecanamide, N-(1-methylethyl)-. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a natural pesticide in agriculture. In addition, further research is needed to fully understand the mechanism of action of Octadecanamide, N-(1-methylethyl)- and its potential applications in various fields.
Conclusion:
In conclusion, Octadecanamide, N-(1-methylethyl)- is a fatty acid amide that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through enzymatic and chemical methods and has been studied for its potential use in medicine, agriculture, and industry. It acts on multiple targets in the body, leading to various biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for research on Octadecanamide, N-(1-methylethyl)-, including its potential use in the treatment of neurodegenerative diseases and as a natural pesticide.
Synthesemethoden
Oleamide can be synthesized through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as lipases, which catalyze the formation of Octadecanamide, N-(1-methylethyl)- from oleic acid and ethanolamine. Chemical synthesis involves the reaction of oleic acid with isopropylamine in the presence of a catalyst such as sulfuric acid.
Eigenschaften
CAS-Nummer |
106438-51-1 |
|---|---|
Produktname |
Octadecanamide, N-(1-methylethyl)- |
Molekularformel |
C21H43NO |
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
N-propan-2-yloctadecanamide |
InChI |
InChI=1S/C21H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20(2)3/h20H,4-19H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
KKKHFKPIVTXUML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
Synonyme |
OctadecanaMide, N-(1-Methylethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



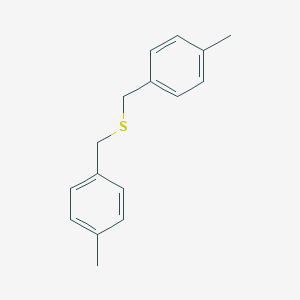
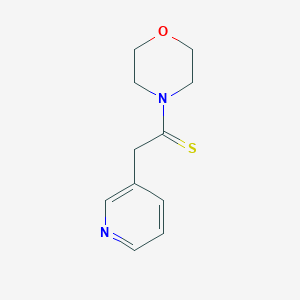
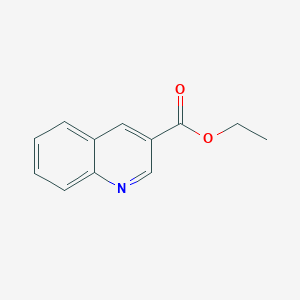
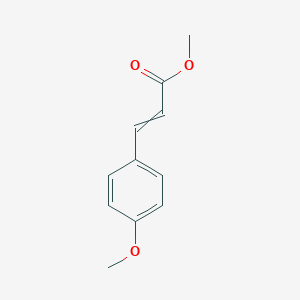
![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)

![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)
